trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate involves the phosphorylation of ascorbic acid. The process typically includes the reaction of ascorbic acid with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions
Trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include dehydroascorbic acid, ascorbic acid, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in cell culture studies to promote cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in cosmetics for its skin-brightening and anti-aging effects, and in food industries as a preservative
Mechanism of Action
The mechanism of action of trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate involves its conversion to ascorbic acid in the body. Ascorbic acid acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative damage. It also promotes collagen synthesis by stimulating the activity of enzymes involved in collagen production .
Comparison with Similar Compounds
Similar Compounds
- Sodium ascorbate
- Calcium ascorbate
- Magnesium ascorbyl phosphate
Comparison
Compared to other similar compounds, trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate is more stable and water-soluble, making it suitable for various applications, especially in aqueous formulations. Its unique stability and solubility properties make it a preferred choice in cosmetics and pharmaceuticals .
Properties
Molecular Formula |
C6H6Na3O9P |
---|---|
Molecular Weight |
322.05 g/mol |
IUPAC Name |
trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 |
InChI Key |
YRWWOAFMPXPHEJ-OFBPEYICSA-K |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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